molecular formula C12H17N3O2 B1356891 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine CAS No. 681004-49-9

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

Cat. No.: B1356891
CAS No.: 681004-49-9
M. Wt: 235.28 g/mol
InChI Key: DUUNJNHSMBYVAY-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is an organic compound with the molecular formula C12H17N3O2. It is a derivative of piperazine, a heterocyclic compound commonly used in the pharmaceutical industry. This compound is characterized by the presence of a nitrophenyl group attached to the piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine typically involves the reaction of 2-methyl-4-nitroaniline with 1-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are essential to achieve high yields and purity of the final product. Post-reaction purification steps, including crystallization and recrystallization, are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 1-Methyl-4-(2-methyl-4-aminophenyl)piperazine.

    Substitution: Various substituted piperazine derivatives.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target protein. Additionally, the piperazine ring can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

  • 1-Methyl-4-(4-nitrophenyl)piperazine
  • 1-Methyl-4-(2-nitrophenyl)piperazine
  • 1-Methyl-4-(4-chlorophenyl)piperazine

Comparison: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry .

Properties

IUPAC Name

1-methyl-4-(2-methyl-4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-10-9-11(15(16)17)3-4-12(10)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUNJNHSMBYVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593788
Record name 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681004-49-9
Record name 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A homogeneous mixture of 4-fluoro-3-methylnitrobenzene 1 (20 g, 129 mmol) and N-methylpiperazine 3 (25.82 g, 258 mmol) in N-methylpyrrolidone (NMP) (10 mL) was refluxed (120° C.) under N2 for 24 hours. The reaction mixture upon cooling to room temperature was poured over a saturated NaCl solution (100 mL). The resulting solid was sonicated for approx. 30 seconds, filtered, washed with ice-cold water (2×10 mL) and dried under high vacuum to obtain 4-(4-methylpiperazinyl)-3-methylnitrobenzene 5 (28 g, 92%). 1H NMR (CD3OD): δ 8.02 (m, 2H), 7.13 (d, 1H, J=9.3 Hz), 3.08 (m, 4H), 2.66 (m, 4H), 2.38 (s, 6H); LCMS; purity: 99%, MS (m/e); 236
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.82 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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